molecular formula C16H15N5OS B2644759 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide CAS No. 767633-67-0

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide

Cat. No. B2644759
CAS RN: 767633-67-0
M. Wt: 325.39
InChI Key: GZKDNTJKOCXFAM-UHFFFAOYSA-N
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Description

The compound “2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide” is a derivative of 4-amino-5-phenyl-4H-1,2,4-triazole . This class of compounds is known for its comprehensive bioactivities, including antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antihypertensive, anticonvulsant, antiviral, antidepressant, antiasthmatic, diuretic, and hypoglycemic activities .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The “4-amino-5-phenyl” part suggests that an amino group and a phenyl group are attached to the 4th and 5th positions of the triazole ring, respectively .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on its exact structure and the conditions under which it’s reacted. Triazole derivatives are known to undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the triazole ring, amino group, and phenyl group would likely influence its solubility, stability, and reactivity .

Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy One significant area of application involves the synthesis and evaluation of analogs for their role as glutaminase inhibitors, which are of interest for cancer therapy. The compound bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its analogs have been studied for their potent and selective allosteric inhibition of kidney-type glutaminase (GLS). These inhibitors show potential in attenuating the growth of human lymphoma cells in vitro and in mouse xenograft models, highlighting their therapeutic potential in cancer treatment (Shukla et al., 2012).

Antimicrobial and Antiexudative Activities Derivatives of 1,2,4-triazol, including compounds structurally related to the query compound, have been synthesized and evaluated for their antimicrobial and antiexudative activities. These compounds show considerable synthetic and pharmacological potential, with some derivatives exceeding the anti-exudative activity of reference drugs in studies conducted on rats (Chalenko et al., 2019). Additionally, research on similar compounds has demonstrated significant antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Hussain et al., 2008).

Anticancer Activity Further studies have explored the anticancer activities of triazole and thiadiazole derivatives. For instance, asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains have been synthesized and evaluated for their in vitro antitumor activity against various cancer cell lines, demonstrating the potential of these compounds in cancer treatment (Hu et al., 2008).

Antimicrobial and Antifungal Properties Another research direction involves the synthesis of thiazolidin-4-one derivatives and their evaluation as antimicrobial agents. These studies reveal the potential of such derivatives in inhibiting the growth of bacteria and fungi, indicating their promise in the development of new antimicrobial therapies (Baviskar et al., 2013).

Future Directions

The future directions for research on this compound would likely depend on its intended use and how well it performs in that role. For example, if it’s being developed as a drug, future research might focus on optimizing its structure to improve its efficacy and reduce its side effects .

properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c17-21-15(12-7-3-1-4-8-12)19-20-16(21)23-11-14(22)18-13-9-5-2-6-10-13/h1-10H,11,17H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKDNTJKOCXFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

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